molecular formula C12H13Cl3N2 B3034454 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride CAS No. 178167-16-3

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride

Cat. No.: B3034454
CAS No.: 178167-16-3
M. Wt: 291.6 g/mol
InChI Key: LKKWODMXYSTEHM-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride is a useful research compound. Its molecular formula is C12H13Cl3N2 and its molecular weight is 291.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

  • A study by Belveren et al. (2017) describes the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, demonstrating interesting antibacterial and antimycobacterial activity (Belveren et al., 2017).

Molecular Capsules and Encapsulation

  • Shivanyuk et al. (2003) discuss the preparation of pyrrogallolarenes, which crystallize from solutions including quinuclidine hydrochloride to form molecular capsules. These capsules encapsulate various cations, indicating potential applications in molecular containment and delivery (Shivanyuk et al., 2003).

Analytical Chemistry

  • A method for determining related substances in betahistine hydrochloride tablets, including analysis of various pyrrolidinyl compounds, was established by Zhu Ron (2015). This highlights its role in analytical chemistry, particularly in pharmaceutical analysis (Zhu Ron, 2015).

Organometallic Chemistry

  • Barloy et al. (2011) studied the reaction of chiral secondary amines with specific metal complexes, involving pyrrolidine derivatives. This research contributes to the field of organometallic chemistry and catalysis (Barloy et al., 2011).

Synthesis of Drug Intermediates

  • Ma et al. (2020) reported the synthesis of a key intermediate for a widely used antiplatelet drug using a homochiral covalent framework catalyst. This study emphasizes the role of pyrrolidinyl derivatives in drug synthesis (Ma et al., 2020).

Electrochemical Applications

  • Carbas et al. (2014) and Yildiz et al. (2008) explored the electrochemical polymerization of pyrrole derivatives, which have applications in electrochromic devices and conducting polymers. These studies demonstrate the utility of pyrrolidinyl compounds in electrochemical engineering and material science (Carbas et al., 2014), (Yildiz et al., 2008).

Photocatalysis

  • Apaydin et al. (2016) investigated the use of conjugated polymers for the photoelectrochemical reduction of CO2, highlighting the potential of pyrrolidinyl compounds in green chemistry and renewable energy applications (Apaydin et al., 2016).

Lipophilicity and Drug Affinity Studies

  • Kulig and Malawska (2009) measured the lipophilicity of pyrrolidin-2-one derivatives and correlated it with affinity for α-adrenoceptors. This research is significant in pharmacokinetics and drug design (Kulig & Malawska, 2009).

Catalysis and Synthesis

  • Sano et al. (2006) discussed the catalysis of esterification reactions using 4-(pyrrolidin-1-yl)pyridine, demonstrating the compound's utility in organic synthesis (Sano et al., 2006).

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylacetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2.ClH/c13-10-4-3-9(7-11(10)14)12(8-15)16-5-1-2-6-16;/h3-4,7,12H,1-2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKWODMXYSTEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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